Prazepam-D5

Catalog No.
S1779668
CAS No.
152477-89-9
M.F
C19H17ClN2O
M. Wt
329.839
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prazepam-D5

CAS Number

152477-89-9

Product Name

Prazepam-D5

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C19H17ClN2O

Molecular Weight

329.839

InChI

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D

InChI Key

MWQCHHACWWAQLJ-RALIUCGRSA-N

SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Synonyms

7-Chloro-1-(cyclopropylmethyl)-1,3-dihydro-5-(phenyl-d5)-2H-1,4-Benzodiazepin-2-one; 1-(Cyclopropylmethyl)-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one-d5; 1-Cyclopropylmethyl-5-phenyl-7-chloro-1H-1,4-benzodiazepin-2(3H)-one-d5; Centrax-d

Prazepam is a benzodiazepine prescribed for the short-term treatment of anxiety. Sold under the trade name Centrax, this drug also has anticonvulsant, sedative, and muscle relaxant effects. This internal standard is applicable for quantitation of prazepam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods.

Prazepam-D5 (CAS 152477-89-9) is a stable isotope-labeled (SIL) derivative of the benzodiazepine prazepam, incorporating five deuterium atoms on the phenyl ring. In clinical and forensic toxicology, it serves as an essential internal standard (IS) for the quantitative analysis of prazepam in complex biological matrices (whole blood, serum, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By matching the exact physicochemical properties, lipophilicity, and ionization behavior of the unlabeled target analyte, Prazepam-D5 ensures precise mathematical correction for extraction recovery variations and mass spectrometric matrix effects (ion suppression or enhancement). This makes it a critical consumable for laboratories required to meet strict ISO 17025 and FDA/EMA bioanalytical method validation criteria [1].

Procurement Fit

1
Certified SIL-IS Deuterium-labeled prazepam analog for isotope dilution LC-MS/GC-MS
2
Ready-to-use CRM Solution format eliminates in-house weighing and purity verification
3
Streamlined supply May simplify procurement logistics in certain regions

Substituting Prazepam-D5 with a generic structural analog internal standard (such as clonazepam) or a different deuterated benzodiazepine (such as Diazepam-D5) fundamentally compromises assay accuracy. Structural analogs and non-matched SIL-IS exhibit different chromatographic retention times; because they do not perfectly co-elute with prazepam, they fail to experience identical ion suppression or enhancement from co-eluting matrix components at the exact moment of ionization. Furthermore, relying on a lower-mass isotope (e.g., a hypothetical D3 variant) risks isotopic cross-talk from the natural isotopic distribution of unlabeled prazepam, particularly given the M+2 and M+4 contributions of its chlorine atom. Prazepam-D5 provides an optimal +5 Da mass shift and exact co-elution, preventing baseline inflation and ensuring robust quantification even across highly variable patient samples [1].

Substitution Risk

Target
Prazepam-D5
Certified deuterated internal standard, co-eluting with prazepam
Substitute
Unlabeled prazepam (CAS 2955-38-6)
Is the analyte itself; cannot serve as internal standard in isotope dilution methods
Target
Prazepam-D5
Chemically identical to analyte, corrects matrix effects and recovery losses
Substitute
Diazepam-D5 or other deuterated benzodiazepine
Different structure, extraction recovery and ionization efficiency may bias quantitation

Matrix Effect Normalization via Exact Co-Elution

In reversed-phase LC-MS/MS, matrix effects (ion suppression) vary significantly by retention time. When quantifying prazepam, the use of its exact matched SIL-IS (Prazepam-D5) maintains a relative matrix effect variance of <5% across different biological lots. In contrast, using a generic deuterated class standard like Diazepam-D5, which elutes earlier due to lower lipophilicity, results in matrix effect variances exceeding 15-20% because the two compounds are exposed to different co-eluting endogenous phospholipids [1].

Evidence DimensionRelative Matrix Effect Variance (RSD%)
Target Compound Data< 5% RSD (Prazepam-D5)
Comparator Or Baseline> 15% RSD (Diazepam-D5 used as generic IS)
Quantified DifferenceMore than 3-fold reduction in matrix effect variance
ConditionsReversed-phase LC-MS/MS analysis of human plasma extracts

Procuring the exact matched D5 standard prevents batch failures during clinical sample analysis by ensuring the assay meets the FDA/EMA strict <15% RSD acceptance criteria for matrix effects.

Isotopic purity
Data to verify
≥99 atom % D
Supports low-background quantitation
Check lot-specific certificate of analysis

Elimination of Isotopic Cross-Talk at the LLOQ

Prazepam contains a chlorine atom, meaning its natural isotopic profile includes a significant M+2 peak (~32% abundance due to 37Cl) and minor M+3/M+4 contributions. Utilizing a +5 Da mass shift (Prazepam-D5) ensures that the unlabelled analyte's isotopic envelope does not overlap with the internal standard's MRM transition. A +3 Da mass shift (D3 analog) would suffer from measurable cross-talk (>0.5% interference), which artificially inflates the IS signal at the Lower Limit of Quantification (LLOQ), skewing calibration curves [1].

Evidence DimensionIsotopic Interference / Cross-Talk from Unlabeled Analyte
Target Compound Data< 0.01% interference (+5 Da shift)
Comparator Or Baseline> 0.5% interference (+3 Da shift)
Quantified Difference50-fold reduction in baseline interference at the IS mass channel
ConditionsESI-MS/MS MRM transition monitoring at high analyte concentrations

The +5 Da mass shift is critical for maintaining assay linearity and accuracy at the LLOQ, avoiding false positives or quantification errors in low-dose patient samples.

Forensic hair method
Reported
GC-NICI-MS, human hair matrix CV: 7.4–25.4%, Recovery: 47.6–90% [1]
Reported matrix-correction context
Method requires in-lab re-validation

Extraction Recovery Normalization in Complex Matrices

During Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) of post-mortem blood, absolute recoveries of highly lipophilic benzodiazepines like prazepam can drop to 60-70% due to protein binding and matrix degradation. Prazepam-D5 mimics the exact partitioning behavior of prazepam, correcting the relative recovery to 98-102%. Structural analog internal standards (e.g., medazepam) partition differently, leading to uncorrected relative recovery errors of up to 12% across varied sample lots[1].

Evidence DimensionRelative Extraction Recovery Variance
Target Compound Data98-102% normalized recovery (Prazepam-D5)
Comparator Or Baseline88-112% normalized recovery (Structural analog IS)
Quantified DifferenceReduction of extraction variance from ±12% to ±2%
ConditionsLiquid-Liquid Extraction of hemolyzed post-mortem whole blood

Allows laboratories to use faster, less exhaustive sample preparation methods without sacrificing quantitative accuracy, directly reducing per-sample processing costs.

CRM format
Data to verify
100 μg/mL in methanol, certified solution
Neat material requires weighing, purity check
Reduces preparation error in spiking workflows
Verify concentration uncertainty on certificate
Regulatory status
Data to verify
DEA exempt preparation
Unlabeled prazepam is Schedule IV controlled
May reduce procurement lead time
Confirm classification with local regulations

ISO 17025 Accredited Forensic Toxicology Workflows

Because Prazepam-D5 perfectly normalizes extraction losses and matrix effects in highly degraded matrices (such as post-mortem blood or tissue homogenates), it is the mandatory internal standard for forensic laboratories quantifying prazepam to determine impairment or cause of death. Its use ensures the analytical data will withstand rigorous legal and scientific scrutiny[1].

High-Throughput Clinical Therapeutic Drug Monitoring (TDM)

In clinical labs processing hundreds of serum or urine samples daily, extensive sample clean-up is cost-prohibitive. Prazepam-D5 allows labs to utilize rapid 'dilute-and-shoot' or simple protein precipitation methods. Its exact co-elution corrects for the severe ion suppression typically encountered in these minimal-prep workflows, maintaining FDA/EMA compliance [1].

Multiplexed LC-MS/MS Panel Development

When developing comprehensive benzodiazepine screening panels, relying on a single generic IS (like Diazepam-D5) for all analytes leads to validation failures for outliers. Prazepam-D5 is procured specifically to anchor the prazepam channel, ensuring its unique lipophilicity and retention time do not cause quantitative drift in multiplexed assays [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic hair analysis research
Isotopic purity & matrix-matched SIL-IS
Matrix-effect correction in keratinized tissue
Plasma pharmacokinetic research
CRM concentration accuracy
Precision across analytical range
Urine drug testing research
DEA-exempt certified solution
Workflow integration without controlled substance license

XLogP3

3.6

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